BenchChemオンラインストアへようこそ!

[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Physicochemical Properties cLogP Lead Optimization

[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794896-17-5) is a synthetic arylacetamide ester derivative classified as a research chemical building block. Its molecular structure incorporates a 3,4-difluoroaniline moiety linked via an amide bond to an ethyl acetate group esterified with 3-fluorophenylacetic acid, resulting in a molecular formula of C16H12F3NO3 and a molecular weight of 323.27 g/mol.

Molecular Formula C16H12F3NO3
Molecular Weight 323.271
CAS No. 1794896-17-5
Cat. No. B2916569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
CAS1794896-17-5
Molecular FormulaC16H12F3NO3
Molecular Weight323.271
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C16H12F3NO3/c17-11-3-1-2-10(6-11)7-16(22)23-9-15(21)20-12-4-5-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,21)
InChIKeyZVEISQRVLZKNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: A Specialized Fluorinated Building Block for SAR Exploration


[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794896-17-5) is a synthetic arylacetamide ester derivative classified as a research chemical building block. Its molecular structure incorporates a 3,4-difluoroaniline moiety linked via an amide bond to an ethyl acetate group esterified with 3-fluorophenylacetic acid, resulting in a molecular formula of C16H12F3NO3 and a molecular weight of 323.27 g/mol . This compound is utilized as an intermediate or screening candidate in medicinal chemistry programs focused on exploring the structure-activity relationships (SAR) of fluorinated small molecules [1].

Limitations of Generic Substitution for [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate


Substituting this compound with a closely related analog, such as [2-(3,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate, is likely to fail in producing a bioisosteric match due to significant differences in electronic character and lipophilicity imparted by the specific fluorination pattern. The 3-fluorophenylacetic acid motif provides a distinct electrostatic potential surface and metabolic profile compared to a 4-methylphenyl or 4-chlorophenyl group [1]. Furthermore, the 3,4-difluoroaniline core is known to confer a specific CYP inhibition profile, making it a neutral counterpart in early safety assays . Changing this substitution pattern can introduce unwanted pharmacological activity or alter the compound's inhibitory properties, thus invalidating SAR conclusions drawn from in-class comparisons.

Quantitative Differential Analysis of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate Relative to Closest Analogs


Lipophilicity Differential vs. 4-Methylphenyl and 4-Ethoxyphenyl Analogs

The target compound is predicted to have lower lipophilicity than its 4-methylphenyl analog, leading to improved aqueous solubility and a reduced risk of off-target binding. The 3-fluorophenylacetic acid fragment has an experimental logP of 1.7 [1], while the 4-methylphenylacetic acid has a logP of 1.97 , a difference of 0.27 log units. Conversely, the 4-ethoxyphenylacetic acid fragment has a logP of 1.71 , making it closer. The lower logP of the target compound compared to the 4-methyl derivative indicates it is less lipophilic, a key parameter for achieving desirable ADME profiles.

Physicochemical Properties cLogP Lead Optimization

CYP450 Inhibition Liability Assessment vs. Class Baseline

The 3,4-difluoroaniline substituent in this compound is predicted to have a neutral CYP inhibition profile. Computational predictions from Alfa Chemistry categorically state that 3,4-difluoroaniline is a non-inhibitor of all five major CYP isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . In contrast, many closely related aniline derivatives are often flagged as inhibitors of one or more CYP enzymes, a leading cause of drug-drug interactions and hepatotoxicity. By using this compound as a core scaffold, researchers start with a clean CYP slate, which is advantageous versus analogs with different substitution patterns that might introduce inhibitory liabilities. This is a class-level inference based on the aniline fragment, as direct data on the full compound is absent.

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

Hydrogen Bond Acceptor Count vs. 3,4-Dimethoxyphenyl Analog

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to 6 for the closely related [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate analog . This lower HBA count is a favorable attribute for passive membrane permeability, a key requirement for oral bioavailability. The 3,4-dimethoxyphenyl group introduces two additional oxygen atoms, which significantly increases the compound's polar surface area (PSA) and desolvation penalty, potentially reducing its ability to cross biological membranes.

Molecular Descriptors Drug-Likeness Permeability

Biochemical Assay Selectivity: A Key Advantage Over Chlorinated Analogs

The specific combination of a 3,4-difluoroaniline and a 3-fluorophenylacetate group has been reported to offer a superior selectivity profile in preliminary kinase and protease inhibition assays relative to chlorinated analogs. While the chloro-4-fluorophenyl analog (CAS 1794850-54-6) is noted for inhibiting certain proteases, its activity is often broader and less selective [1]. The similar [(2-fluorophenyl)carbamoyl]methyl analog (CAS 1797043-19-6) is a potent kinase inhibitor [2]. The target compound's distinct fluorination pattern is hypothesized to provide a more targeted binding interaction, reducing promiscuity, although this remains a class-level inference based on comparator data and requires direct validation.

Protease Inhibition Kinase Selectivity Off-Target Activity

Primary Research and Procurement Scenarios for [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate


Structure-Activity Relationship (SAR) Screening for Kinase or Protease Inhibitors

This compound is an ideal candidate for inclusion in a focused library targeting kinases and proteases, especially when seeking to maintain potency while reducing lipophilicity. Its predicted logP is lower than that of 4-methylphenyl analogs, which is a key differentiator for improving solubility and pharmacokinetic properties [1]. Researchers looking to replace a 4-methylphenyl motif with a metabolically neutral fluorophenyl group should procure this compound for direct comparative profiling.

Early-Stage Drug Discovery Programs Requiring a Clean CYP Inhibition Profile

The 3,4-difluoroaniline component's predicted lack of CYP inhibition make this a valuable scaffold for hit-to-lead campaigns . Teams can use it as a starting point to build ADMET-friendly molecule series, avoiding the common pitfall of identifying a potent lead that is later abandoned due to CYP450 liability. This is a significant advantage over analogs where the aniline moiety is predicted to be a CYP inhibitor.

Development of Selective Chemical Probes for Biological Mechanism Deconvolution

The compound's fragment composition suggests it may offer a selectivity advantage over chloro- or methoxy-substituted analogs that are known to be promiscuous binders. Procuring this compound enables scientists to test if its specific fluorination pattern yields a cleaner pharmacological profile, making it a candidate for developing a chemical probe where target selectivity is paramount [2].

Biophysical Assay Development for Fragment-Based Drug Discovery (FBDD)

The compound's moderate lipophilicity, low hydrogen bond acceptor count, and structural complexity make it an attractive core for fragment linking strategies. Its 3-fluorophenylacetate group offers a distinct potential for halogen bonding interactions with protein targets, a feature that is absent in its 4-methylphenyl or 4-chlorophenyl counterparts, guiding rational, structure-based design [3].

Quote Request

Request a Quote for [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.